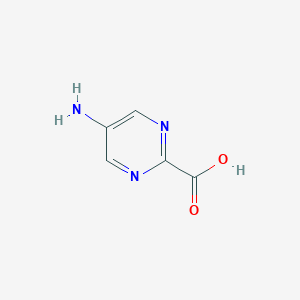
4-Amino-3-methoxyphenol
Overview
Description
4-Amino-3-methoxyphenol is a natural product found in Solanum nigrum with data available.
Scientific Research Applications
Thermochemical Properties and Hydrogen Bonding
Methoxyphenols, including 4-Amino-3-methoxyphenol, are important in studying thermochemical properties and hydrogen bonding. They are structural fragments of various antioxidants and biologically active molecules. Research has explored their thermodynamic properties, such as vapor pressure, vaporization, and fusion enthalpies, using techniques like Fourier transform infrared spectroscopy and density functional theory. This research provides insights into the relations among properties and structures of these compounds (Varfolomeev et al., 2010).
Antitumor Activity
Studies on this compound derivatives have discovered potent antiproliferative compounds, significant in cancer research. These compounds have shown effectiveness against breast cancer cells, disrupted microtubular structures in cells, and induced apoptosis. This research is critical in understanding the biochemical pathways of antitumor agents (Greene et al., 2016).
Antimicrobial Activity
This compound derivatives have also been explored for their antimicrobial properties. Specific compounds synthesized from this phenol showed moderate activity against bacterial and fungal species. This suggests potential applications in developing new antimicrobial agents (Vinusha et al., 2015).
Corrosion Inhibition
In the field of material science, derivatives of this compound, like 4-amino-1,2,4-triazole, have been used to inhibit the corrosion of mild steel in acidic media. This research is vital for protecting industrial materials and understanding the mechanisms of corrosion inhibition (Bentiss et al., 2009).
Environmental Contaminant Degradation
Research has identified gene clusters in bacteria that degrade environmental contaminants like 4-Nitrophenol, a derivative of this compound. This is significant for bioremediation and environmental conservation efforts (Kitagawa et al., 2004).
Enzyme-Catalyzed Polymerization
This compound has been used in enzymatic catalyst-based polymerization, producing polymers with excellent antioxidant properties. This has implications for developing new antioxidant agents (Zheng et al., 2013).
Mechanism of Action
Target of Action
4-Amino-3-methoxyphenol, a type of methoxyphenolic compound, primarily targets human airway cells . These cells play a central role in the inflammatory response in asthma and other diseases .
Mode of Action
The compound interacts with its targets by inhibiting the binding of the RNA-binding protein HuR to mRNA . This interaction results in the inhibition of multiple inflammatory mediators, including CCL2, CCL5, IL-6, IL-8, ICAM-1, MIF, CXCL1, CXCL10, and Serpin E1 .
Biochemical Pathways
Methoxyphenolic compounds, which include this compound, are known to be involved in the biodegradation of aromatic metabolites . These compounds are common in nature as components of lignin, coal, and oil .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of multiple inflammatory mediators in human airway cells . This suggests that the compound may have potential anti-inflammatory effects .
Future Directions
Phenolic compounds like 4-Amino-3-methoxyphenol have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants .
Biochemical Analysis
Biochemical Properties
It is known that phenolic compounds, including 4-Amino-3-methoxyphenol, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Related methoxyphenolic compounds have been shown to exhibit anti-inflammatory effects in human airway cells . These compounds can inhibit the expression of various inflammatory mediators, suggesting that this compound may have similar effects on cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is known that phenolic compounds can interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Phenolic compounds are known to be involved in various metabolic pathways, interacting with enzymes and cofactors
Properties
IUPAC Name |
4-amino-3-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJQUUPSLJTKKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600281 | |
| Record name | 4-Amino-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61638-01-5 | |
| Record name | 4-Amino-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


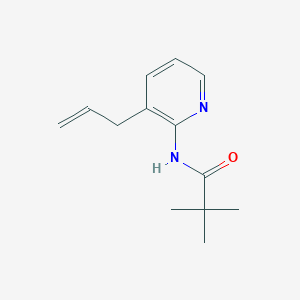
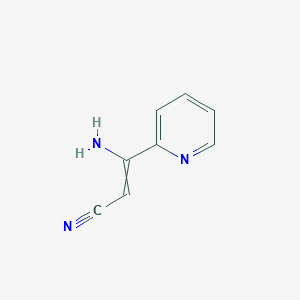

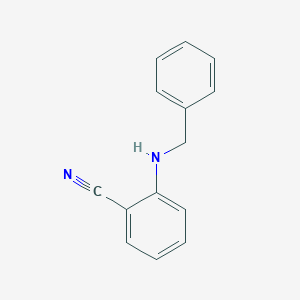

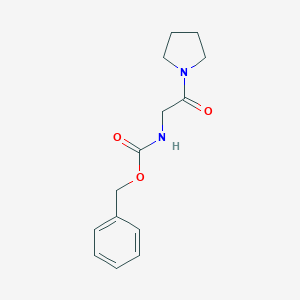

![Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-YL)propan-2-YL]carbamate](/img/structure/B112783.png)

![4-Amino-5-(2-methoxy-5-methyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B112786.png)
